molecular formula C15H17N3O2 B7569942 N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide

N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide

Cat. No.: B7569942
M. Wt: 271.31 g/mol
InChI Key: LEFYNTGDMNHPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.

Mechanism of Action

N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide inhibits c-Met signaling by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. In addition, this compound has been shown to induce c-Met degradation, leading to further inhibition of c-Met signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth, invasion, and metastasis. In fibrosis, it has been shown to reduce collagen deposition and fibroblast activation, leading to improved tissue remodeling. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. In addition, it has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of c-Met signaling, which can improve its efficacy and reduce its off-target effects. Finally, the development of novel drug delivery systems can improve the solubility and bioavailability of this compound, leading to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide involves a multi-step process that starts with the condensation of 2-amino-4-chloroquinoline with ethyl acetoacetate to form 2-ethoxycarbonyl-4-chloro-1H-quinoline-3-carboxylic acid. This intermediate is then reacted with N-methylpyrrolidin-3-one to form this compound. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer, it has been shown to inhibit c-Met signaling, which is involved in tumor growth, invasion, and metastasis. In fibrosis, this compound has been shown to reduce collagen deposition and fibroblast activation. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-18(10-6-7-16-9-10)15(20)12-8-14(19)17-13-5-3-2-4-11(12)13/h2-5,8,10,16H,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFYNTGDMNHPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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